
6-(Dimethylamino)pyrimidine-4-carbonitrile
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Overview
Description
6-(Dimethylamino)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent-free methods or the use of green solvents may also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C2 and C4 positions demonstrate electrophilic character, enabling displacement reactions. Key findings include:
Chlorine displacement with amines
In antitubercular drug development, 6-chloropyrimidine-4-carboxylic acid intermediates undergo substitution with amines using HATU coupling agents. For example:
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Reaction with aniline derivatives yields 6-(dialkylamino)pyrimidine carboxamides with >70% efficiency
Amine Used | Reaction Time | Yield (%) | Application Target |
---|---|---|---|
4-Methoxyaniline | 4 hr | 78 | COX-2 inhibition |
4-Aminopyridine | 6 hr | 82 | Nucleic acid metabolism |
Condensation Reactions
The cyano group participates in Knoevenagel condensations under catalytic conditions:
Solvent-free synthesis
Using bone char-nPrN-SO3H catalyst (0.4 mol%):
-
Reacts with aldehydes and urea at 80°C
-
Forms pyrimidine-5-carbonitrile derivatives in <2 hr with 93% yield
Key parameters :
-
Optimal temperature: 80°C
-
Catalyst loading: 0.3-0.5 mol%
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Functional group tolerance: Electron-withdrawing > Electron-donating substituents
Reduction Reactions
Controlled reduction of the cyano group produces bioactive intermediates:
Reducing Agent | Conditions | Product | Bioactivity |
---|---|---|---|
LiAlH4 | THF, 0°C | 4-Aminomethyl derivative | Enzyme inhibition |
H2/Pd-C | EtOH, 25 psi | 4-Aminopyrimidine | Nucleoside analog |
Cross-Coupling Reactions
The pyrimidine core enables Suzuki-Miyaura couplings:
Palladium-catalyzed arylation
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Uses Pd(PPh3)4 (5 mol%)
-
Reacts with arylboronic acids at 90°C
Alkylation & Acylation
The dimethylamino group undergoes sequential modifications:
Two-stage functionalization
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Quaternization with methyl iodide (MeI) in DMF
-
Subsequent acylation with chloroformates yields amphiphilic derivatives for drug delivery systems
Reaction Efficiency :
-
Step 1: 92% conversion in 2 hr
-
Step 2: 85% yield in 3 hr
Hydrolytic Reactions
Controlled hydrolysis generates multiple pharmacophores:
Condition | Site Modified | Product | Application |
---|---|---|---|
6M HCl, reflux | Cyano → Carboxy | Pyrimidine-4-carboxylic acid | Prodrug synthesis |
NaOH/EtOH, 60°C | C2 → Hydroxyl | 2-Hydroxypyrimidine | Metal chelation |
Cycloaddition Reactions
The electron-deficient ring participates in [4+2] cycloadditions:
Diels-Alder reactivity
-
Reacts with 1,3-dienes under microwave irradiation
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Forms tricyclic scaffolds with 74% enantiomeric excess when using chiral auxiliaries
Mechanistic Considerations
Reactivity patterns correlate with molecular electrostatic potential (MEP) maps:
-
Highest positive charge density: C2 (0.32 e/Ų)
-
Cyano group activates C5 for electrophilic attacks
This comprehensive analysis demonstrates 6-(Dimethylamino)pyrimidine-4-carbonitrile's versatility as a synthetic building block, particularly in medicinal chemistry and materials science. Recent advances in catalytic systems (e.g., bone char-nPrN-SO3H) have significantly improved reaction efficiencies, enabling greener synthetic routes to complex heterocycles .
Scientific Research Applications
6-(Dimethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.
Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the dimethylamino and cyano groups.
6-Methylpyrimidine-4-carbonitrile: Similar but with a methyl group instead of a dimethylamino group.
2,4-Diaminopyrimidine: Contains two amino groups instead of a dimethylamino group.
Uniqueness
6-(Dimethylamino)pyrimidine-4-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds and its application in medicinal chemistry .
Biological Activity
6-(Dimethylamino)pyrimidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and recent research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The general approach includes the reaction of dimethylaminomethylene derivatives with pyrimidine-4-carbonitrile precursors. Various synthetic pathways have been explored to enhance yield and purity, often employing catalysts such as triethylamine or using one-pot multi-component reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations have shown that this compound can inhibit the proliferation of human lung cancer (A549) and breast cancer (MCF7) cells.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
MCF7 (Breast Cancer) | 10.2 | |
HCT116 (Colon Cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth, such as the VEGFR-2 and JAK pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicate that it effectively inhibits cyclooxygenase-2 (COX-2) activity, a critical enzyme in the inflammatory process.
Compound | COX-2 IC50 (µM) | Reference |
---|---|---|
6-Dimethylaminopyrimidine-4-carbonitrile | 0.04 ± 0.01 | |
Celecoxib | 0.04 ± 0.01 |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the pyrimidine ring or the carbonitrile group can significantly alter its potency and selectivity for various biological targets. For example, substituents that enhance electron density on the dimethylamino group have been correlated with increased anticancer activity .
Case Studies
- Cytotoxicity Evaluation : A study evaluated a series of pyrimidine derivatives, including this compound, against various cancer cell lines using the MTT assay. Results indicated a strong correlation between structural modifications and cytotoxic potency, emphasizing the importance of SAR in drug design .
- Inflammatory Response : In a model of carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reductions in edema formation, indicating their potential as anti-inflammatory agents .
Properties
CAS No. |
65735-63-9 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-(dimethylamino)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-3-6(4-8)9-5-10-7/h3,5H,1-2H3 |
InChI Key |
BRWRTFOLUBQOQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C#N |
Origin of Product |
United States |
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